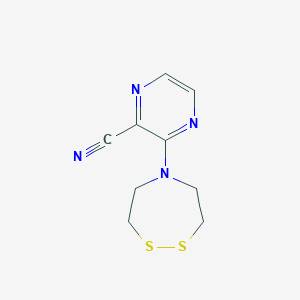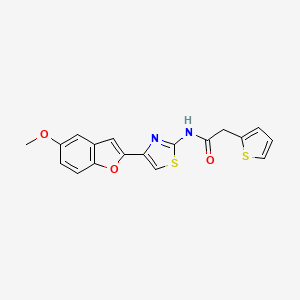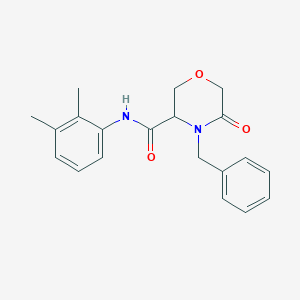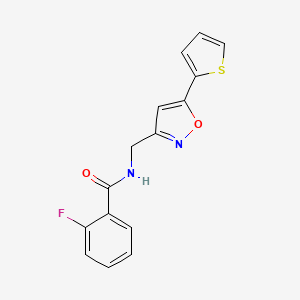
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione , also known by its chemical formula C21H18O2S , is a compound with intriguing properties. Its molecular weight is approximately 334.44 g/mol . The structure consists of a central pentane-1,5-dione core flanked by two phenyl rings and a thiophene ring. Let’s explore further.
Scientific Research Applications
Synthesis and Structural Analysis
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione has been synthesized and characterized using various techniques like X-ray diffraction, FT-IR, FT-Raman, and NMR spectral studies. The crystal structure packing and hydrogen bonding interactions were analyzed using X-ray diffraction. Hirshfeld surface analysis was employed to understand the noncovalent interactions of the synthesized compound. Quantum chemical density functional theory (DFT) calculations were performed to investigate the vibrational dynamic picture, molecular geometries, Lewis (donor) and non-Lewis (acceptor) bond interactions, and electrostatic potentials. The compound has shown good nonlinear optical properties, indicated by its calculated first hyperpolarizability (Veeramanikandan et al., 2019).
Application in Organometallic Chemistry
The compound 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione, closely related to 1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione, has been used in the synthesis of various organometallic compounds. This involves reactions with benzylpentacarbonylmanganese, leading to the formation of products that are cyclomanganated at saturated carbon. The cyclomanganation at saturated carbon adjacent to a carbonyl group is a rare example, and the crystal structure of one such compound was reported. This highlights the utility of such diones in synthesizing complex organometallic structures (Tully et al., 2005).
Biological Activity
Although the requirement is to exclude information related to drug use and dosage, it's noteworthy to mention that related compounds have shown potential biological activity. For instance, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione demonstrated fungicidal activity, emphasizing the potential of such compounds in biological applications. The molecular structure also facilitated interactions extending the molecules into a two-dimensional layer framework (Wu, 2013).
Photochromic and Fluorescent Applications
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione derivatives have been linked with photochromic units and a 1,5-dimethoxy-9,10-di(phenylethynyl)anthracene fluorophore. This connection facilitated quantitative resonance energy transfer between the excited state of the fluorophore and the closed form of the photochromic units. The closed forms of the methoxy-substituted photochromic units showed varying resistance to UV light, indicating their potential application in photochromic and fluorescent devices (de Meijere et al., 2007).
properties
IUPAC Name |
1,5-diphenyl-3-thiophen-2-ylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c22-19(16-8-3-1-4-9-16)14-18(21-12-7-13-24-21)15-20(23)17-10-5-2-6-11-17/h1-13,18H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQWIRAGCUTYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenyl-3-(thiophen-2-yl)pentane-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)
![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)
